Bisabolol acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-yl] acetate |
InChI |
InChI=1S/C17H28O2/c1-13(2)7-6-12-17(5,19-15(4)18)16-10-8-14(3)9-11-16/h7-8,16H,6,9-12H2,1-5H3/t16?,17-/m0/s1 |
InChI Key |
RQYNNIWGGJJGDH-DJNXLDHESA-N |
Isomeric SMILES |
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)OC(=O)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)OC(=O)C |
Synonyms |
(-)-alpha-bisabolol acetate bisabolol acetate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bisabolol Acetate
Chemical Synthesis of Bisabolol Acetate (B1210297) from Precursors
The primary route for the synthesis of bisabolol acetate involves the direct chemical modification of its precursor, α-bisabolol. This process is predominantly achieved through esterification reactions.
Esterification Reactions and Reaction Conditions
The conversion of α-bisabolol to this compound is accomplished via acetylation. iiarjournals.orgiiarjournals.org A common laboratory-scale method involves the use of acetic anhydride (B1165640) (Ac₂O) as the acetylating agent. The reaction is typically catalyzed by a base, such as 4-(N,N-dimethylamino)-pyridine (DMAP), in the presence of a tertiary amine like triethylamine (B128534) (Et₃N). iiarjournals.org The reaction is usually carried out at room temperature. iiarjournals.org
Another approach to synthesizing α-bisabolol derivatives involves reacting α-bisabolol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in the presence of sodium acetate (NaOAc) in tetrahydrofuran (B95107) (THF). iiarjournals.orgiiarjournals.org This mixture is heated to facilitate the reaction. iiarjournals.orgiiarjournals.org Following the reaction, purification is typically performed using silica-gel column chromatography to isolate the desired this compound. iiarjournals.org
It is also possible to synthesize bisabolol itself from petrochemical precursors through a series of reactions including a Diels-Alder reaction followed by hydrogenation. typology.comtypology.com The resulting synthetic bisabolol can then be subjected to esterification to yield this compound. typology.comtypology.com
Table 1: Esterification Reaction Conditions for this compound Synthesis
| Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| α-Bisabolol, Acetic Anhydride | DMAP, Et₃N | Not specified | Room Temperature | 4.5 hours | 54% (acetate 4), 22% (acetate 5) | iiarjournals.org |
| α-Bisabolol, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | NaOAc | Tetrahydrofuran (THF) | 90°C | 18 hours | 94% (β-keto ester intermediate) | iiarjournals.orgiiarjournals.org |
Stereochemical Considerations in Synthesis
The stereochemistry of bisabolol is a critical factor, as different stereoisomers can exhibit varying biological activities. nih.govfrontiersin.org Natural (-)-α-bisabolol possesses the (4S, 8S)-configuration, which is considered the most bioactive form. nih.govfrontiersin.org
Chemical synthesis of bisabolol often results in a racemic mixture of stereoisomers, including (+/-)-α-bisabolol and (+/-)-epi-α-bisabolol. google.comnih.gov This necessitates purification steps to isolate the desired enantiomer. nih.govmdpi.com Consequently, when synthetic bisabolol is used as a precursor for this compound, the resulting product will also be a racemic mixture unless a stereoselective synthesis or resolution step is employed.
The enzyme (-)-α-bisabolol synthase from Matricaria recutita (chamomile) can be used in biotechnological methods to produce (-)-α-bisabolol with high optical purity. google.comgoogle.com This naturally derived or bio-synthesized (-)-α-bisabolol can then be used to produce enantiomerically pure (-)-α-bisabolol acetate.
Design and Synthesis of Novel this compound Analogs
The structural modification of this compound presents an avenue for developing new compounds with potentially improved or novel properties. These modifications can target either the core structure of bisabolol or the acetate group.
Structural Modification Strategies Targeting the Core or Acetate Moiety
Researchers have synthesized a variety of α-bisabolol derivatives by modifying its structure. iiarjournals.orgiiarjournals.org One strategy involves the creation of different ester analogs by reacting α-bisabolol with various acylating agents, which would be an extension of the synthesis of this compound.
Another approach involves modifications to the bisabolol core itself. For instance, microbial transformation has been used to introduce hydroxyl groups at various positions on the bisabolol skeleton, creating more polar derivatives. mdpi.comnih.gov These hydroxylated bisabolol analogs could then be acetylated to produce a new series of this compound derivatives.
Furthermore, the double bonds within the bisabolol structure are susceptible to chemical transformations such as epoxidation. nih.govacgpubs.org The resulting bisabolol oxides can also serve as precursors for the synthesis of novel acetate analogs. mdpi.com
Development of Conjugates and Prodrug Forms
The concept of creating conjugates and prodrugs can be applied to this compound to modify its properties. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. google.combeilstein-journals.org This approach can be used to improve factors like solubility, stability, and targeted delivery. nih.govnih.gov
For this compound, this could involve linking it to another molecule, such as an amino acid or a peptide, to create a peptide-drug conjugate (PDC). nih.gov The linker used in these conjugates is designed to be cleaved by specific enzymes in the body, releasing the active bisabolol. nih.gov For instance, glycosidation of α-bisabolol has been explored, where a sugar moiety is attached to the molecule. nih.govmdpi.com A similar strategy could be employed with this compound.
The development of such conjugates would involve standard chemical ligation techniques, where the this compound molecule, potentially functionalized for conjugation, is reacted with the chosen carrier molecule.
Chemical Reactivity and Transformation Studies of the Acetate Moiety
The acetate group of this compound is a key functional group that can undergo various chemical transformations. The ester linkage is susceptible to hydrolysis, which would regenerate the parent alcohol, α-bisabolol. This hydrolysis can be catalyzed by acids or bases.
The acetate moiety can also be subject to transesterification reactions, where the acetyl group is exchanged for a different acyl group in the presence of an alcohol and a suitable catalyst. This provides a route to a variety of other bisabolol esters from this compound.
While specific studies focusing solely on the chemical reactivity of the acetate moiety of this compound are not extensively detailed in the provided search results, the general principles of ester chemistry would apply.
Biosynthesis and Biotransformation Pathways Involving Bisabolol Acetate
Enzymatic Formation of Bisabolol Acetate (B1210297) in Biological Systems
The conversion of a terpenoid alcohol like α-bisabolol to its corresponding acetate ester is catalyzed by a specific class of enzymes. Although an enzyme exclusively for bisabolol acetate synthesis has not been isolated and characterized in detail, the mechanism is well-understood from studies of similar volatile esters in plants.
The enzymatic formation of this compound involves the transfer of an acetyl group from a donor molecule to the hydroxyl group of α-bisabolol. This reaction is characteristic of alcohol acyltransferases (AATs), a diverse group of enzymes responsible for the biosynthesis of esters in many plant species. nih.govfrontiersin.org
The general reaction is as follows: Acetyl-CoA + α-Bisabolol → this compound + Coenzyme A
AATs are part of the BAHD (BEAT, AHCS, DAT, and DBNT) superfamily of acyltransferases. nih.gov The catalytic activity of these enzymes depends on the availability of both the alcohol substrate (α-bisabolol) and the acyl donor, which is typically acetyl-coenzyme A (acetyl-CoA). frontiersin.org The specificity of AATs can vary significantly between different plant species and even between different enzymes within the same plant. Some AATs exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoAs, while others are highly specific. frontiersin.org For instance, a strawberry AAT shows activity with hexanol and both acetyl- and butyl-CoA, whereas a banana AAT is most active with butanol and acetyl-CoA. frontiersin.org This suggests that a plant producing α-bisabolol, such as German chamomile (Matricaria recutita), likely possesses an AAT capable of using it as a substrate.
While a specific bisabolol O-acetyltransferase (BOAT) has not been functionally characterized, research into plant AATs provides a clear model for this enzyme. Plant AATs (EC 2.3.1.84) are known to be crucial for the formation of aroma-related esters. frontiersin.org These enzymes share highly conserved three-dimensional structures and possess active sites that bind both the acyl-CoA and the alcohol. A highly conserved amino acid motif, HXXXXD, is a hallmark of the active site and is essential for catalysis, forming a channel where the substrates bind and react. nih.govfrontiersin.org
In one study focused on producing retinoids in E. coli, the chloramphenicol (B1208) acetyltransferase (CAT) gene, present on the expression plasmid, was found to produce retinyl acetate from retinol. researchgate.net This demonstrates that some acetyltransferases have a relaxed substrate specificity and can be leveraged to produce novel acetate esters, lending credence to the hypothesis that a similar enzyme is responsible for the natural formation of this compound.
| General Characteristics of Plant Alcohol Acyltransferases (AATs) |
| Enzyme Class |
| Reaction Catalyzed |
| Acyl Donor |
| Alcohol Substrate |
| Conserved Motif |
| Biological Role |
Acetyltransferase Activity and Substrate Specificity
Metabolic Fate and Biotransformation of α-Bisabolol to its Acetate Form
The metabolic fate of α-bisabolol in biological systems has been explored primarily through microbial biotransformation studies. These studies aim to create more polar and potentially more bioactive derivatives. However, the conversion of α-bisabolol to this compound is not a commonly reported outcome in these microbial transformations; instead, oxidation and hydroxylation are the predominant reactions.
In vitro studies using microbial cultures have demonstrated that α-bisabolol can be efficiently metabolized, but these transformations typically yield oxidized products rather than acetate esters. When (−)-α-bisabolol was incubated with the filamentous fungus Absidia coerulea, it was converted into eleven more polar metabolites. researchgate.net None of these were the acetate form. The identified products were primarily hydroxylated and dihydroxylated derivatives, such as (1R,5R,7S)-5-hydroxy-α-bisabolol and (1S,3R,4S,7S)-3,4-dihydroxy-α-bisabolol. medchemexpress.com This indicates that in this organism, the primary metabolic pathway for α-bisabolol involves cytochrome P450 monooxygenases or other hydroxylating enzymes.
Direct studies on the microbial transformation of this compound are not available in the reviewed literature. However, extensive research on the microbial transformation of its precursor, (−)-α-bisabolol, shows that various fungi metabolize it into different compounds. For example, biotransformation by Thamnidium elegans yielded α-bisabolol oxide A and α-bisabolol oxide B. typology.com The fungus Penicillium neocrassum produced a novel metabolite named bisafuranol. typology.com These studies highlight that microbial systems tend to functionalize the α-bisabolol molecule through oxidation of the double bonds or hydroxylation of the carbon skeleton, pathways that increase water solubility. researchgate.net
| Microbial Biotransformation of (−)-α-Bisabolol | | :--- | :--- | :--- | | Microorganism | Substrate | Major Metabolites Produced | | Absidia coerulea | (−)-α-Bisabolol | Hydroxylated derivatives (e.g., 5-hydroxy-α-bisabolol, 1-hydroxybisabolol oxide B) medchemexpress.com | | Thamnidium elegans | (−)-α-Bisabolol | α-Bisabolol oxide A, α-Bisabolol oxide B typology.com | | Penicillium neocrassum | (−)-α-Bisabolol | Bisafuranol typology.com |
In Vitro Bioconversion Studies
Genetic and Metabolic Engineering Approaches for Enhanced Production (if applicable to acetate)
While there are no specific reports on the metabolic engineering of microorganisms for the direct production of this compound, a clear and scientifically sound strategy can be proposed based on the extensive work done to produce its precursor, α-bisabolol. The synthesis of this compound in a microbial host would require two key components: a high-level production of α-bisabolol and the functional expression of an AAT enzyme to convert it to its acetate ester.
The fermentative production of (−)-α-bisabolol has been successfully achieved in engineered microbes like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov These efforts have focused on engineering the mevalonate (B85504) (MVA) pathway, which synthesizes the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA. mdpi.com
A hypothetical metabolic engineering strategy for this compound production would involve:
Enhancing Precursor Supply: Overexpressing key genes in the MVA pathway to increase the carbon flux from acetyl-CoA to farnesyl pyrophosphate (FPP), the direct precursor to α-bisabolol. oup.comtandfonline.com
Expressing Terpene Synthases: Introducing and optimizing the expression of an α-bisabolol synthase (BBS), such as MrBBS from German chamomile, to convert FPP to α-bisabolol. nih.govresearchgate.net
Introducing an Acetyltransferase: Co-expressing a suitable alcohol acetyltransferase (AAT) gene to catalyze the final esterification step, converting the microbially produced α-bisabolol into this compound. nih.govfrontiersin.org
A critical aspect of this strategy is ensuring a sufficient intracellular pool of the two substrates for the AAT: α-bisabolol and acetyl-CoA. Many metabolic engineering strategies for terpenoid production already focus on increasing the availability of acetyl-CoA, which would dually benefit the MVA pathway and the final acetylation step. oup.comtandfonline.com
| Key Gene Targets for Enhancing Precursor Supply for Terpenoid Biosynthesis | | :--- | :--- | :--- | | Gene | Enzyme | Function in Pathway | | AACT / ERG10 | Acetyl-CoA C-acetyltransferase | Catalyzes the first committed step of the MVA pathway, condensing two acetyl-CoA molecules. mdpi.comnih.gov | | HMGS | HMG-CoA synthase | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. | | HMGR | HMG-CoA reductase | A key rate-limiting enzyme that reduces HMG-CoA to mevalonate. oup.comtandfonline.com | | ispA / ERG20 | FPP synthase | Condenses IPP and DMAPP to form GPP, and subsequently FPP. mdpi.com | | ACL | ATP citrate (B86180) lyase | In oleaginous yeasts like Yarrowia lipolytica, cleaves citrate to produce cytosolic acetyl-CoA. tandfonline.com |
Advanced Analytical Methodologies for Characterization and Quantification of Bisabolol Acetate
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental to the analysis of complex mixtures like essential oils, enabling the separation and subsequent quantification of individual components such as bisabolol acetate (B1210297).
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like bisabolol acetate. When coupled with a mass spectrometry (MS) detector, GC-MS provides a powerful tool for both qualitative and quantitative analysis. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For this compound, a non-polar or medium-polarity column is often employed. nist.gov
Research has demonstrated the utility of GC-MS in identifying this compound in essential oils. scielo.brmdpi.comcabidigitallibrary.org The retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a key parameter for identification. The NIST WebBook provides retention indices for α-bisabolol acetate on various GC columns, such as HP-5 and DB-5. nist.govnist.gov For instance, on a DB-5 column, a normal alkane retention index of 1798 has been reported. nist.govnist.gov
The MS detector provides a mass spectrum for the eluting compound, which is a fragmentation pattern that serves as a molecular fingerprint. This spectrum can be compared against libraries of known compounds for confident identification. The molecular formula of this compound is C₁₇H₂₈O₂, with a molecular weight of 264.4030 g/mol . nist.govnist.gov GC-MS is not only used for identification but also for quantification, often employing an internal standard to ensure accuracy. nih.govmdpi.comprotocols.io The use of ultra-fast GC can significantly reduce analysis time, sometimes by a factor of 30, without compromising the separation of critical compounds. mega.mi.it
Table 1: GC Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Column Type | Capillary, DB-5 (30 m x 0.25 mm x 0.25 µm) | nist.govnist.gov |
| Carrier Gas | Helium | mdpi.comcabidigitallibrary.orgfrontiersin.org |
| Injector Temperature | 220 - 280 °C | mdpi.comcabidigitallibrary.orgmdpi.com |
| Oven Program | Ramped temperature program, e.g., 60°C held for 4 min, then ramped at 4 K/min to 220°C | nist.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | mdpi.comnih.gov |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for compounds that may be thermally labile or non-volatile. While this compound is amenable to GC, HPLC offers an alternative and complementary method for its quantification. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of sesquiterpenes. nih.govresearchgate.net
A validated HPLC method for the determination of (-)-α-bisabolol, a related compound, utilized a C18 column with a gradient elution of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is often achieved using an ultraviolet (UV) detector, typically at a low wavelength around 200-220 nm, as sesquiterpenes lack strong chromophores at higher wavelengths. nih.govresearchgate.netnih.gov The method's validation includes assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For example, a validated method for (-)-α-bisabolol showed good linearity (R² = 0.9999) and low LOD and LOQ values of 0.0005 and 0.0016 mg/mL, respectively. nih.gov
Table 2: HPLC Parameters for Sesquiterpene Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like phosphoric acid) | nih.govresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.netnih.gov |
| Detection | UV at 200 nm | nih.govresearchgate.net |
| Linearity (R²) | > 0.99 | nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) in Separation and Detection
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary separation and identification of compounds in a mixture. For this compound, TLC can be used to quickly assess the complexity of an essential oil and to guide further preparative separations. researchgate.netacs.org
In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential affinity for the stationary and mobile phases. researchgate.net The separated spots are visualized under UV light or by using a staining reagent. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. researchgate.net For instance, TLC has been used as a preparative tool to isolate components of chamomile oil for further analysis by GC-MS. researchgate.net Different solvent systems can be employed to optimize the separation of sesquiterpenes. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound, providing detailed information about the connectivity of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netmdpi.com
The ¹H NMR spectrum of a related compound, α-bisabolol, shows characteristic signals for methyl groups, methylene (B1212753) protons, and olefinic protons. mdpi.com For this compound, one would expect to see an additional singlet in the ¹H NMR spectrum around 2.0 ppm, corresponding to the methyl protons of the acetate group. The chemical shifts and coupling constants in the ¹H NMR spectrum, along with 2D NMR experiments like COSY and HMBC, allow for the unambiguous assignment of all protons and the establishment of the molecule's connectivity. researchgate.net Similarly, the ¹³C NMR spectrum provides the chemical shifts for each carbon atom, further confirming the structure. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (based on α-Bisabolol data)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference (for α-bisabolol) |
|---|---|---|---|
| H-3 | ~5.37 | m | mdpi.com |
| H-5' | ~5.13 | t | mdpi.com |
| Acetate CH₃ | ~2.0 | s | - |
| H-1 | ~1.58 | s | mdpi.com |
Mass Spectrometry for Molecular Identification and Enantiomeric Analysis
Mass spectrometry (MS) stands as a cornerstone in the analytical chemist's toolkit for the structural elucidation and quantification of a vast array of molecules, including the sesquiterpenoid this compound. Its high sensitivity and specificity make it particularly well-suited for the analysis of complex mixtures, such as essential oils and other natural product extracts where this compound is often found. In recent years, the coupling of mass spectrometry with high-resolution analyzers and ion mobility techniques has further expanded its capabilities, enabling precise molecular identification and the challenging task of differentiating between stereoisomers.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unequivocal identification of this compound. Unlike standard-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions, providing a high degree of confidence in the compound's identity.
For this compound, with a molecular formula of C₁₇H₂₈O₂, the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated with high precision. Experimental measurement of this value using HRMS can then be used to confirm the elemental formula. For instance, the molecular formula of epi-alpha-bisabolol, acetate is C₁₇H₂₈O₂, with a computed exact mass of 264.208930132 Da. nih.gov A study on a structural isomer, orto-acetoxy-bisabolol, utilized High Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to establish its molecular formula. ufba.br
In addition to accurate mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed. The precise masses of these fragments help to piece together the molecule's structure, such as the acetate group and the sesquiterpene core. While detailed fragmentation pathways for this compound are not extensively published, general fragmentation behavior of sesquiterpenoids and acetate esters would be expected. For example, a characteristic loss of the acetyl group (C₂H₂O) or acetic acid (C₂H₄O₂) would be a strong indicator for an acetate-containing compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound Isomers
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Ionization Mode |
|---|---|---|---|
| epi-alpha-Bisabolol, acetate | C₁₇H₂₈O₂ | 264.208930132 | Not specified |
Ion Mobility-Mass Spectrometry (IM-MS) for Chiral Differentiation
This compound possesses chiral centers, meaning it can exist as different enantiomers and diastereomers. These stereoisomers can exhibit distinct biological activities, making their differentiation and quantification crucial. While traditional mass spectrometry is "chiral-blind" as it separates ions based on their mass-to-charge ratio, Ion Mobility-Mass Spectrometry (IM-MS) introduces an additional dimension of separation based on the ion's size, shape, and charge. nih.govmdpi.com This capability allows for the potential differentiation of chiral isomers in the gas phase. frontiersin.orgnih.gov
In an IM-MS experiment, ions are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the gas, and their drift time to the detector is measured. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more extended isomers. researchgate.net This difference in drift time can be used to separate stereoisomers that would be indistinguishable by mass spectrometry alone.
While direct studies on the chiral differentiation of this compound using IM-MS are not widely reported, research on its parent compound, α-bisabolol, has demonstrated the power of this technique. acs.org By forming adducts with silver ions (Ag⁺), the enantiomers of α-bisabolol could be successfully separated and identified in a complex essential oil matrix using IM-MS. acs.org This approach, combined with quantum chemistry calculations, provides a robust method for direct enantiomer differentiation without the need for chromatographic separation. acs.org Given the structural similarity, it is highly probable that similar IM-MS methodologies, potentially involving the formation of metal adducts or the use of chiral modifiers in the drift gas, could be successfully applied to the chiral analysis of this compound and its isomers. nih.govnih.gov
Table 2: Research Findings on IM-MS for Chiral Differentiation of Related Compounds
| Analyte | Methodology | Key Finding | Reference |
|---|---|---|---|
| α-Bisabolol enantiomers | IM-MS with Ag⁺-doped methanol | Successful differentiation of (+)- and (-)-α-bisabolol in crude essential oil. | acs.org |
Advanced Techniques for In Situ Detection and Imaging
Understanding the spatial distribution of this compound within a biological matrix, such as plant tissue, can provide significant insights into its biosynthesis, storage, and ecological role. Advanced in situ detection and imaging techniques aim to analyze molecules directly in their native environment with minimal sample preparation, thus preserving their spatial context.
While direct in situ imaging of this compound is not yet documented in the literature, several advanced techniques hold significant promise for this application, based on their successful use for other sesquiterpenoids and plant metabolites.
One of the most powerful techniques for this purpose is Mass Spectrometry Imaging (MSI). nih.gov In particular, Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI has been used to visualize the spatial distribution of various metabolites, including sesquiterpenes, in plant tissues. frontiersin.org In a typical MALDI-MSI experiment, a thin section of the plant tissue is coated with a matrix that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue, desorbing and ionizing the analytes, which are then analyzed by the mass spectrometer. By correlating the mass spectra with the x-y coordinates of the laser spot, a chemical image of the distribution of specific molecules, such as this compound, can be generated. For example, MALDI-TOF-MSI has been successfully used to reveal the spatial distribution of alkaloids and sesquiterpenoids in the stem of Dendrobium nobile. frontiersin.org This approach could be adapted to map the localization of this compound in plant glands, trichomes, or other specialized tissues.
Other in situ techniques focus on the analysis of volatile compounds emitted by plants. Portable gas chromatography (GC) systems have been developed for the rapid, in situ analysis of plant volatile organic compounds (VOCs) to diagnose plant health. acs.org While these systems may be more geared towards volatile monoterpenes, advancements could allow for the detection of less volatile sesquiterpenoids like this compound, providing real-time information on its release from the plant. Furthermore, techniques for the in situ detection of cellular responses to sesquiterpenoids, such as the detection of reactive oxygen species using specific probes, can indirectly provide information about the compound's localization and sites of action. mdpi.com
The application of these advanced in situ detection and imaging techniques to this compound would represent a significant step forward in understanding its chemical ecology and biosynthesis, paving the way for targeted metabolic engineering and optimized production strategies.
Structure Activity Relationship Sar Studies of Bisabolol Acetate and Its Analogs
Elucidation of Structural Determinants for Biological Effects
The biological activity of a molecule like bisabolol acetate (B1210297) is intrinsically linked to its three-dimensional structure, the presence and arrangement of functional groups, and its stereochemistry. These factors determine how the molecule interacts with biological targets such as enzymes and receptors.
The introduction of an acetate group via the acetylation of the tertiary alcohol in α-bisabolol fundamentally alters its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capability. These changes can significantly impact how the molecule interacts with its biological targets.
Studies on related terpenoids have shown that acetylation can lead to varied outcomes depending on the specific biological activity being assessed. For instance, in a study on the acaricidal properties of cinnamaldehyde, the acetylated derivative, cinnamyl acetate, demonstrated lower activity against Rhipicephalus microplus larvae and engorged females compared to the parent aldehyde. scielo.br This suggests that for this particular activity, the aldehyde functional group may be more critical for target interaction than the acetate ester.
Conversely, research into the toxicity of various terpenoids against the bacterium Vibrio fischeri revealed that the presence of an acetate moiety can be crucial for increasing toxicity. nih.gov When comparing the activity of α-terpineol to its acetylated form, (±)-α-terpinyl acetate, the acetate derivative showed higher toxicity. nih.gov This indicates that for certain biological endpoints, the acetate group enhances activity, possibly by altering membrane permeability or interaction with a different set of molecular targets.
In the context of anticancer research, derivatives of α-bisabolol synthesized through acetylation have yielded compounds with strong inhibitory effects on the proliferation of pancreatic cancer cells. iiarjournals.org Notably, highly active derivatives were identified as byproducts of the acetylation process, possessing a more complex enol ether of a β-keto ester moiety. iiarjournals.org One such derivative, designated as compound 5, showed more potent induction of apoptosis in pancreatic cancer cell lines than the parent α-bisabolol and effectively suppressed tumor growth in xenograft models. iiarjournals.org This highlights that while simple acetylation might alter activity, more complex structural modifications involving the acetate group can lead to significantly enhanced potency.
These findings collectively suggest that the influence of the acetate group is highly context-dependent, and its effect—whether enhancing, diminishing, or altering the nature of the biological response—is determined by the specific ligand-target interactions governing a particular pharmacological effect.
Stereochemistry is a critical determinant of biological activity for many chiral molecules, as biomolecules like receptors and enzymes are themselves chiral and often exhibit stereospecific binding. mdpi.com α-Bisabolol has two chiral centers, leading to four possible stereoisomers. frontiersin.org
The naturally occurring (-)-α-bisabolol, which has the (4S, 8S)-configuration, is widely considered the most biologically active form. frontiersin.org Synthetic methods for producing bisabolol often result in a racemic mixture of isomers. thegoodscentscompany.com These synthetic mixtures have been shown to possess lower biological activity compared to the pure, naturally derived (-)-α-bisabolol. frontiersin.org For example, synthetic racemic bisabolol contains only about 42% of the active (-) isomer, significantly diluting its efficacy. thegoodscentscompany.com
Influence of the Acetate Group on Ligand-Target Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. nih.gov These models are valuable for predicting the bioactivity of new compounds and for providing insights into the molecular properties that drive a particular biological effect.
Several computational methods are employed to build QSAR models for classes of compounds like terpenoids. The CODESSA (Comprehensive Descriptors for Structural and Statistical Analysis) software, for example, has been used to develop QSAR models for predicting terpenoid toxicity. nih.govresearchgate.netresearchgate.net This approach involves calculating a wide range of molecular descriptors for a set of compounds with known activities and then using statistical methods to build a mathematical model that links the descriptors to the activity.
Another computational platform, PASS (Prediction of Activity Spectra for Substances), predicts a wide range of biological activities for a given chemical structure based on a large database of known active compounds. oatext.com For more detailed mechanistic insights, molecular docking and molecular dynamics simulations can be used. Docking predicts the preferred orientation of a ligand when bound to a target protein, while molecular dynamics simulates the movement of atoms in the ligand-protein complex over time to assess its stability. acs.orgpensoft.net These methods have been applied to identify potential bioinsecticidal monoterpenes by modeling their interaction with acetylcholinesterase. acs.org An automated computational workflow has also been developed to predict the products of terpene synthase enzymes from their protein sequences, demonstrating the power of computational approaches in terpene research. pnas.org
Molecular descriptors are numerical values that describe the constitutional, topological, geometric, and electronic properties of a molecule. In QSAR studies of terpenoids, certain descriptors have been found to correlate strongly with biological activity.
A study on terpenoid toxicity against V. fischeri identified geometric and electronic descriptors as being particularly important. nih.govresearchgate.netresearchgate.net These included:
Asphericity: A geometric descriptor that measures the deviation of a molecule's shape from a perfect sphere.
Maximum partial charge for a C atom (Zefirov's PC): An electronic descriptor that reflects the distribution of electrons within the molecule.
The QSAR models developed in this study showed that these descriptors had a positive correlation with toxicity, suggesting that increased molecular branching and the presence of electronegative atoms play a dominant role in the toxicity of the studied terpenoids. nih.gov The models successfully predicted the toxicity of a range of terpenoids, including alcohols, aldehydes, ketones, and esters, with the general order of toxicity being alcohol > aldehyde ~ ketone > ester > hydrocarbons. researchgate.netresearchgate.net The presence of an acetate moiety was noted as being crucial for increasing the toxicity of some terpenols. nih.gov These findings suggest that similar descriptors related to shape and electronic properties would likely be key factors in modeling the bioactivity of bisabolol acetate.
| Descriptor Type | Example Descriptor | Potential Influence on Bioactivity |
| Geometric | Asphericity | Describes molecular shape and branching, which can affect how a molecule fits into a binding site. |
| Electronic | Max partial charge for a C atom | Relates to the electronic interactions (e.g., electrostatic, hydrogen bonds) between the ligand and its target. |
| Constitutional | Molecular Weight | Pertains to the overall size of the molecule. |
| Topological | Connectivity Indices | Quantify molecular branching and complexity. |
This table is based on descriptors found to be significant in QSAR studies of general terpenoids. nih.govresearchgate.netresearchgate.net
Computational Approaches for Predicting Bioactivity
Comparative SAR Analysis with Parent α-Bisabolol and Other Derivatives
To fully understand the role of the acetate group, it is useful to compare its effects with those of other structural modifications to the parent α-bisabolol molecule. Different functional groups can impart distinct properties, leading to a diverse range of biological activities.
The parent molecule, α-bisabolol , is a tertiary alcohol with well-documented anti-inflammatory, antimicrobial, and soothing properties. thegoodscentscompany.comnih.gov Its activity is highly dependent on its stereochemistry. frontiersin.org
This compound , the acetylated ester derivative, exhibits modified activity. As seen in analogous terpenoids, acetylation can either decrease activity (e.g., acaricidal) or increase it (e.g., toxicity to V. fischeri), depending on the biological target. scielo.brnih.gov This modification replaces the hydroxyl group, removing its ability to act as a hydrogen bond donor and increasing its lipophilicity.
Bisabolol Oxides (A and B) are common oxidation products of α-bisabolol. mdpi.com SAR studies have shown that these oxidized derivatives can exhibit enhanced biological activities compared to the parent compound. For example, α-bisabolol oxide A has demonstrated higher antioxidant activity than α-bisabolol. mdpi.comnih.gov Furthermore, bisabolol oxides have shown greater antibacterial activity against certain strains than α-bisabolol. mdpi.comnih.gov This suggests that the introduction of an epoxide ring can be a favorable modification for certain bioactivities.
Glycosylated Bisabolol Derivatives , where a sugar moiety is attached to the molecule, represent another class of analogs. A study involving the synthesis of several α-bisabolol glycosides found that this modification markedly increased the cytotoxicity of the parent compound against various cancer cell lines. researchgate.netnih.gov The addition of a hydrophilic sugar moiety drastically changes the solubility and polarity of the molecule, which can alter its bioavailability and interaction with cellular targets. researchgate.net Among the synthesized compounds, α-bisabolol α-L-rhamnopyranoside was the most potent. nih.gov
| Derivative | Structural Modification | Effect on Activity (Compared to α-Bisabolol) | Reference |
| This compound | Esterification of tertiary alcohol | Activity is context-dependent: can be lower (acaricidal) or higher (toxicity) than parent alcohol in analogous compounds. | scielo.br, nih.gov |
| Bisabolol Oxides | Oxidation to form epoxides | Enhanced antioxidant and antibacterial activity. | mdpi.com, nih.gov |
| Bisabolol Glycosides | Addition of a sugar moiety | Markedly increased cytotoxicity against cancer cell lines. | researchgate.net, nih.gov |
This comparative analysis underscores that no single functional group universally enhances activity. Instead, the specific modification—be it acetylation, oxidation, or glycosylation—tailors the molecule for different biological targets and applications, providing a versatile platform for developing new therapeutic agents.
Molecular and Cellular Mechanisms of Action of Bisabolol Acetate
Investigation of Cellular Processes in In Vitro Models
In vitro studies utilizing various cell lines have provided a foundational understanding of how bisabolol acetate (B1210297) influences cellular behavior, particularly in the context of cancer. Research has highlighted its impact on cell growth, programmed cell death, and the modulation of critical signaling pathways.
Effects on Cell Proliferation and Cell Cycle Regulation
Derivatives of α-bisabolol, including acetylated forms, have demonstrated notable inhibitory effects on the proliferation of cancer cells. In studies involving pancreatic cancer cell lines such as KLM1, Panc1, and KP4, α-bisabolol derivatives were found to be more potent in curbing cell proliferation than the parent compound, α-bisabolol. iiarjournals.orgiiarjournals.org Specifically, a novel α-bisabolol derivative, referred to as derivative 5, which is a byproduct of the acetylation of α-bisabolol, showed a strong inhibitory effect on the proliferation of these pancreatic cancer cells. iiarjournals.orgiiarjournals.org The inhibitory activity was assessed using methods like the WST-1 and bromodeoxyuridine (BrdU) cell proliferation assays, which measure metabolic activity and DNA synthesis, respectively. iiarjournals.orgiiarjournals.org Furthermore, α-bisabolol has been shown to induce cell cycle arrest in non-small cell lung cancer (NSCLC) cells, suggesting a mechanism by which it halts uncontrolled cell division. nih.gov
Table 1: Inhibitory Effects of Bisabolol Derivatives on Cancer Cell Proliferation
| Cell Line | Compound | Assay | Key Findings | Reference |
|---|---|---|---|---|
| KLM1 | α-Bisabolol Derivatives | WST-1 | Derivatives 1, 3, 4, 5, 8, 21, and 24 showed more potent inhibition than α-bisabolol. | iiarjournals.org |
| KLM1, Panc1, KP4 | α-Bisabolol Derivative 5 | BrdU | Significant reduction in proliferation compared to the untreated group. | iiarjournals.org |
| A549 (NSCLC) | α-Bisabolol | Not Specified | Induced cell cycle arrest. | nih.gov |
Induction of Programmed Cell Death
Bisabolol acetate and its related compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for eliminating malignant cells. In pancreatic cancer cell lines, α-bisabolol derivative 5 induced a higher level of apoptosis compared to α-bisabolol. iiarjournals.orgiiarjournals.org The morphological changes associated with apoptosis, such as loss of cell membrane asymmetry and attachment, were notably observed in cells treated with this derivative. iiarjournals.org
The induction of apoptosis by α-bisabolol and its derivatives often involves the intrinsic or mitochondrial pathway. researchgate.netplos.org This is characterized by the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netplos.org In human malignant glioma cells, α-bisabolol was found to trigger apoptosis through this very pathway, without affecting normal glial cells. researchgate.net Further studies on human liver carcinoma cells (HepG2) showed that α-bisabolol treatment led to increased levels of cleaved caspases 3, 8, and 9, which are key executioners of apoptosis. mdpi.com It also modulated the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins like Bax and Bid and a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com
Table 2: Apoptotic Effects of Bisabolol and Its Derivatives
| Cell Line | Compound | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | α-Bisabolol Derivative 5 | Apoptosis Induction | Induced higher levels of apoptosis than α-bisabolol. | iiarjournals.orgiiarjournals.org |
| Glioma Cells | α-Bisabolol | Intrinsic Pathway | Induced apoptosis via mitochondrial pathway. | researchgate.net |
| HepG2 (Liver Carcinoma) | α-Bisabolol | Caspase Activation, Bcl-2 Family Modulation | Increased cleaved caspases 3, 8, 9; upregulated Bax and Bid; downregulated Bcl-2. | mdpi.com |
| Acute Leukemia Cells | α-Bisabolol | Mitochondrial Pathway | Induced apoptosis through the mitochondrial pathway. | plos.org |
Modulation of Cellular Signaling Pathways
A key aspect of the anticancer activity of bisabolol and its derivatives is their ability to modulate cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a significant target. mdpi.com
Research has shown that α-bisabolol can inhibit the activation of AKT, a central kinase in this pathway. iiarjournals.orgiiarjournals.org In pancreatic cancer, α-bisabolol was found to inhibit not only AKT activation but also the expression of its upstream signaling components, including PI3K, PDK1, and mTORC2. iiarjournals.orgiiarjournals.org The potent α-bisabolol derivative 5 also demonstrated a strong suppression of AKT expression in vivo. iiarjournals.orgiiarjournals.org This inhibition of the AKT pathway is consistent with the observed anticancer effects, as a hyperactive AKT pathway is known to promote resistance to apoptosis and fuel cell growth. iiarjournals.orgiiarjournals.org Similarly, in non-small cell lung carcinoma cells, α-bisabolol has been shown to inhibit the PI3K/Akt signaling pathway.
Identification and Characterization of Molecular Targets
Identifying the direct molecular targets of this compound is essential for a complete understanding of its mechanism of action. While research in this specific area is still developing, some studies have begun to shed light on its potential interactions with proteins and enzymes.
Protein-Ligand Binding Studies
Computational docking studies have been employed to predict the binding affinity of α-bisabolol to various proteins. For instance, a molecular docking study revealed that α-bisabolol has a strong binding affinity to the active site of pro-inflammatory proteins, which may contribute to its anti-inflammatory effects. researchgate.net Another in silico study investigated the binding of α-bisabolol to the NSP-12 protein of SARS-CoV, a key polymerase in viral replication, suggesting its potential as a viral replication inhibitor. arxiv.org Surface Plasmon Resonance (SPR) analysis has provided direct evidence that α-bisabolol interacts with the pro-apoptotic protein Bid, suggesting that its apoptotic action is mediated through this interaction. nih.gov
Enzyme Inhibition or Activation Profiling
The ability of bisabolol to inhibit or activate specific enzymes is another area of active investigation. Studies on the essential oil of Bauhinia ungulata L., which contains α-bisabolol, have shown significant inhibition of the acetylcholinesterase enzyme. academicjournals.org This suggests a potential role for α-bisabolol in modulating cholinergic signaling. Furthermore, molecular docking studies have indicated that α-bisabolol has a good binding energy with the 14-α-demethylase enzyme in Candida albicans, an enzyme crucial for ergosterol (B1671047) biosynthesis, which may explain its antifungal activity. researchgate.net Research has also demonstrated that α-bisabolol can inhibit the activity of BACE1 (β-secretase), an enzyme involved in the production of amyloid-β peptides associated with Alzheimer's disease. nih.gov
Mechanistic Insights from Comparative Studies with α-Bisabolol
The direct molecular and cellular mechanisms of this compound have not been extensively elucidated in scientific literature. However, insights into its probable biological activities can be drawn from its structural relationship with α-bisabolol, a well-researched sesquiterpene alcohol. This compound is the acetate ester of α-bisabolol. It is chemically plausible that this compound may function as a prodrug, which, upon administration, is hydrolyzed by esterase enzymes in the body to release the active compound, α-bisabolol. This hydrolysis would result in this compound exhibiting a pharmacological profile largely identical to that of α-bisabolol. One method for the chemical synthesis of α-bisabolol involves the saponification (hydrolysis) of this compound, lending support to the feasibility of this conversion in a biological context. atamanchemicals.com
Therefore, to understand the likely mechanistic actions of this compound, a comprehensive review of the established molecular and cellular mechanisms of α-bisabolol is necessary.
The Multifaceted Mechanisms of α-Bisabolol
α-Bisabolol has demonstrated a wide array of pharmacological effects, including anti-inflammatory, pro-apoptotic (in cancer cells), and neuroprotective activities. These effects are underpinned by its ability to modulate various signaling pathways and cellular processes.
Anti-inflammatory Mechanisms:
The anti-inflammatory properties of α-bisabolol are among its most well-documented effects. It has been shown to reduce the production of pro-inflammatory cytokines and mediators. For instance, α-bisabolol can inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. nih.gov This is achieved through the downregulation of key inflammatory pathways.
Research indicates that α-bisabolol can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes. mdpi.com Specifically, it has been observed to attenuate the phosphorylation of IκBα and the mitogen-activated protein kinases (MAPKs) ERK and p38, which are upstream regulators of NF-κB and AP-1. mdpi.com By inhibiting these pathways, α-bisabolol effectively reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. mdpi.com
Pro-Apoptotic Mechanisms in Cancer Cells:
α-Bisabolol has been shown to selectively induce apoptosis in various cancer cell lines, including glioblastoma, pancreatic cancer, and leukemia cells. researchgate.nettandfonline.com Its pro-apoptotic activity is mediated through multiple pathways:
Mitochondrial Pathway: α-Bisabolol can disrupt the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytosol. tandfonline.com This, in turn, activates the caspase cascade, including caspase-3, -8, and -9, which are key executioners of apoptosis. mdpi.com It also modulates the expression of the Bcl-2 family of proteins, increasing the levels of pro-apoptotic members like Bax and Bid while decreasing the levels of anti-apoptotic members like Bcl-2. mdpi.com
PI3K/AKT Pathway: In some cancer models, α-bisabolol has been found to inhibit the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. mdpi.com The AKT pathway is crucial for promoting cell survival and proliferation, and its inhibition by α-bisabolol contributes to its anticancer effects.
Lipid Rafts: It has been proposed that α-bisabolol may preferentially accumulate in the lipid rafts of cancer cell membranes, which can facilitate the recruitment of death-inducing signaling complexes and enhance pro-apoptotic signals. mdpi.com
Neuroprotective Mechanisms:
The neuroprotective effects of α-bisabolol have been observed in models of neurodegenerative diseases. It appears to exert its protective actions through several mechanisms:
Antioxidant Activity: α-Bisabolol can enhance the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com
Anti-inflammatory Effects in the Brain: By reducing the activation of glial cells, α-bisabolol can decrease the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the central nervous system. mdpi.com
Anti-apoptotic Effects in Neurons: In contrast to its effects on cancer cells, α-bisabolol can protect neurons from apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. mdpi.com
Comparative Insights and the Prodrug Hypothesis:
Given the chemical structure of this compound, it is highly probable that its biological effects are mediated by its conversion to α-bisabolol. The ester bond in this compound is susceptible to hydrolysis by esterases present in various tissues and blood. Once hydrolyzed, the released α-bisabolol would then exert its characteristic anti-inflammatory, pro-apoptotic, and neuroprotective effects through the mechanisms detailed above.
This prodrug strategy is common in pharmacology to improve the stability, solubility, or bioavailability of a parent drug. While direct comparative studies on the molecular and cellular mechanisms of this compound versus α-bisabolol are currently lacking, the existing evidence strongly suggests that the pharmacological actions of this compound are attributable to its in vivo conversion to α-bisabolol. Future research should focus on confirming this metabolic conversion and directly comparing the potency and efficacy of these two related compounds.
| Category | Target/Pathway | Effect of α-Bisabolol | Reference |
| Anti-inflammatory | NF-κB | Inhibition | mdpi.com |
| AP-1 | Inhibition | mdpi.com | |
| TNF-α | Reduction | nih.gov | |
| IL-6 | Reduction | nih.gov | |
| iNOS | Downregulation | mdpi.com | |
| COX-2 | Downregulation | mdpi.com | |
| Pro-apoptotic (Cancer) | Caspase-3, -8, -9 | Activation | mdpi.com |
| Bax, Bid | Upregulation | mdpi.com | |
| Bcl-2 | Downregulation | mdpi.com | |
| PI3K/AKT Pathway | Inhibition | mdpi.com | |
| Neuroprotective | SOD, CAT | Upregulation | mdpi.com |
| ROS, MDA | Reduction | mdpi.com | |
| Bcl-2 (in neurons) | Upregulation | mdpi.com | |
| Bax (in neurons) | Downregulation | mdpi.com |
Future Research Trajectories and Academic Implications
Exploration of Undiscovered Bioactivities and Mechanistic Pathways
The biological activity of bisabolol acetate (B1210297) is an area with substantial room for discovery. Early research from 1969 identified an anti-inflammatory (antiphlogistic) effect for esters of (-)-alpha-bisabolol, including the acetate form nih.gov. This foundational finding suggests that bisabolol acetate possesses therapeutic potential, yet the breadth and mechanisms of its bioactivities remain largely unexplored.
Future research should systematically screen this compound for a wider range of pharmacological effects that are characteristic of its parent compound, α-bisabolol, such as antimicrobial, antioxidant, and skin-soothing properties thegoodscentscompany.comresearchgate.net. Moreover, studies into novel α-bisabolol derivatives have demonstrated potent inhibitory effects on the proliferation of pancreatic cancer cells iiarjournals.org. This indicates a promising avenue for investigating the potential anticancer properties of this compound itself.
A critical focus for future studies will be the elucidation of its mechanistic pathways. The addition of the acetate group alters the molecule's polarity and steric profile compared to α-bisabolol, which could lead to different interactions with biological targets. Research should investigate how this compound interacts with cell membranes and key signaling proteins, such as those in inflammatory cascades like NF-κB, or apoptotic pathways researchgate.netnih.gov. Comparative studies with α-bisabolol would be invaluable in discerning whether this compound acts as a prodrug that is hydrolyzed to the active alcohol in vivo or if it possesses its own distinct mechanism of action.
Development of Advanced Research Methodologies for this compound Study
To date, there are no published studies detailing the development of advanced analytical methodologies specifically for this compound. The robust analysis and quantification of this compound are essential for any meaningful pharmacological or pharmacokinetic studies. Future research must therefore focus on establishing and validating dedicated analytical methods.
Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which are standard for the analysis of α-bisabolol, would be the logical starting point researchgate.netnih.gov. The development would require optimization of parameters for the specific detection and quantification of the acetate ester in various matrices, such as biological fluids and cosmetic formulations. One study validating an HPLC method for α-bisabolol lists "this compound" as a related substance, underscoring the feasibility of this approach nih.gov.
Furthermore, advanced methodologies combining ion mobility-mass spectrometry (IM-MS) with quantum chemistry calculations have proven effective for the direct differentiation of α-bisabolol stereoisomers in complex mixtures like essential oils units.it. Applying such sophisticated techniques to this compound could enable precise stereoisomer identification and characterization, which is crucial given that biological activity is often stereospecific frontiersin.org.
Theoretical Contributions to Sesquiterpenoid Ester Research
This compound is a sesquiterpenoid ester, a class of compounds that is widespread in nature but whose structure-activity relationships are not always well-defined. Currently, due to the lack of dedicated studies, this compound has not made significant theoretical contributions to this field.
However, future research on this molecule holds the potential to generate valuable insights. A systematic comparison of the bioactivities and pharmacokinetic profiles of this compound against its parent alcohol, α-bisabolol, could serve as a powerful case study. Such research would help elucidate the role of acetylation in modifying the therapeutic properties of sesquiterpenoid alcohols. Key questions to address include how the acetate ester influences factors like membrane permeability, metabolic stability, and binding affinity to molecular targets. The answers would contribute to a broader theoretical framework for designing and developing novel sesquiterpenoid-based therapeutic agents.
Interdisciplinary Research Synergies (e.g., synthetic biology, computational chemistry)
The advancement of this compound research can be significantly accelerated through the integration of multiple scientific disciplines, particularly synthetic biology and computational chemistry.
Synthetic Biology: The field of synthetic biology has made significant strides in the microbial production of terpenoids. Numerous studies report the successful engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce high titers of α-bisabolol from simple carbon sources nih.govacs.orgmdpi.com. This is achieved by introducing the gene for a bisabolol synthase and optimizing metabolic pathways like the mevalonate (B85504) (MVA) pathway nih.govmdpi.com.
Notably, one method for the chemical synthesis of racemic bisabolol involves the creation of this compound from nerolidol (B1678203), which is subsequently saponified (hydrolyzed) to yield the final alcohol atamanchemicals.com. This establishes this compound as a key synthetic intermediate. A promising future direction for interdisciplinary research is to engineer a microbial chassis that not only produces α-bisabolol but also contains an acetyltransferase capable of converting it directly into this compound. This would create a complete biosynthetic pathway for the direct, sustainable, and potentially cost-effective production of the ester, bypassing the need for semi-synthetic steps.
Computational Chemistry: Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding and streamlining experimental research. While molecular docking studies have been used to investigate the binding affinity of α-bisabolol to pro-inflammatory proteins, similar in silico studies for this compound are absent researchgate.net.
Future research should leverage computational approaches to model the interactions of this compound with various biological targets. Docking simulations could predict its binding energy and conformation within the active sites of enzymes and receptors implicated in inflammation or cancer, allowing for a direct comparison with α-bisabolol. Quantum chemistry methods, already used to study α-bisabolol enantiomers, could further elucidate the electronic properties of the acetate and how they influence its reactivity and intermolecular interactions units.it. This synergy would enable a hypothesis-driven approach to drug discovery, prioritizing the most promising biological targets for in vitro and in vivo validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
